L-VALINE METHYL ESTER

Übersicht

Beschreibung

L-VALINE METHYL ESTER: is an organic compound derived from the amino acid L-Valine. It is commonly used in peptide synthesis and as an intermediate in the production of various pharmaceuticals. The compound is known for its role in the synthesis of drugs like Valsartan, which is used to treat hypertension .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: L-VALINE METHYL ESTER can be synthesized through the esterification of L-Valine with methanol in the presence of an acid catalyst. One common method involves adding absolute methanol to a reactor, controlling the temperature between -8°C and 10°C, and then adding thionyl chloride while stirring. After reacting for 0.8-1.5 hours, L-Valine is added under cooling conditions. The mixture is then heated and refluxed for 7-9 hours at 60-70°C. The product is obtained by reducing pressure to distill, cooling residues for crystallization, and recrystallizing with absolute methyl-ethyl ether .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions to ensure high purity and yield. The use of common industrial equipment and reagents makes the process economically viable .

Analyse Chemischer Reaktionen

Types of Reactions: L-VALINE METHYL ESTER undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

L-Valine methyl ester and its derivatives have been extensively studied for their role as intermediates in the synthesis of pharmaceutical compounds. Notably, this compound hydrochloride serves as a precursor in the synthesis of valsartan, an antihypertensive medication. The preparation method involves using this compound as a key building block, which highlights its significance in drug development .

Case Study: Synthesis of Valsartan

- Compound : N-[(2′-cyanobiphenyl-4-yl)methyl]-L-valine methyl ester hydrochloride

- Use : Intermediate in valsartan synthesis

- Significance : Demonstrates the utility of this compound in creating effective antihypertensive agents .

Material Science Applications

Recent research has introduced this compound-containing compounds that exhibit remarkable physical properties, such as aggregation-induced emission (AIE). For instance, tetraphenylethene derivatives containing this compound have been synthesized, showcasing unique optical properties including circularly polarized luminescence and self-assembly into helical nanofibers .

Key Properties

- Aggregation-Induced Emission (AIE) : Enhances fluorescence in concentrated solutions.

- Self-Assembly : Formation of structured nanofibers that can be utilized in advanced material applications.

Biochemical Applications

In biochemical research, this compound is utilized for its role as a biochemical reagent. It is employed in proteomics studies and other analytical applications due to its ability to form stable complexes with various biological molecules. This property is leveraged in methods such as chromatography and mass spectrometry for protein analysis .

Synthesis and Preparation Methods

The synthesis of this compound typically involves the reaction of L-valine with methanol under specific conditions to yield high-purity products. A notable method includes using thionyl chloride to facilitate the reaction, which results in a high yield of this compound hydrochloride .

Preparation Method Overview

| Step | Description |

|---|---|

| 1 | React L-valine with anhydrous methanol and thionyl chloride at controlled temperatures. |

| 2 | Stir the mixture under cooling conditions followed by heating for reflux. |

| 3 | Perform vacuum filtration and recrystallization to obtain pure this compound hydrochloride. |

Wirkmechanismus

L-VALINE METHYL ESTER exerts its effects primarily through its role in peptide synthesis. It acts as a substrate for enzymes involved in the formation of peptide bonds. The ester group facilitates the formation of stable intermediates, which are crucial for efficient peptide synthesis. The compound’s molecular targets include various enzymes and receptors involved in protein synthesis and metabolism .

Vergleich Mit ähnlichen Verbindungen

- L-Leucine methyl ester hydrochloride

- L-Alanine methyl ester hydrochloride

- L-Phenylalanine methyl ester hydrochloride

- L-Valine ethyl ester hydrochloride

- L-Methionine methyl ester hydrochloride

- Glycine methyl ester hydrochloride

- L-Proline methyl ester hydrochloride

Uniqueness: L-VALINE METHYL ESTER is unique due to its specific structure, which includes a branched-chain amino acid backbone. This structure imparts distinct chemical and physical properties, making it particularly useful in peptide synthesis and pharmaceutical applications. Compared to other similar compounds, this compound offers a balance of reactivity and stability, making it a preferred choice in various chemical and industrial processes .

Biologische Aktivität

L-Valine methyl ester (Val-OMe), a derivative of the amino acid L-valine, has garnered attention for its biological activities, particularly in pharmacology and nutrition. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and case studies.

- Molecular Formula : C₆H₁₃NO₂

- Molecular Weight : 131.173 g/mol

- CAS Number : 4070-48-8

- Synonyms : Methyl L-valinate

This compound exhibits several biological activities that are primarily attributed to its interaction with peptide transporters and its role as a substrate in various biochemical pathways.

1. Transport Mechanisms

Research has demonstrated that this compound is recognized by peptide transporters PEPT1 and PEPT2 in the intestinal epithelium. These transporters facilitate the absorption of dipeptides and tripeptides, enhancing the bioavailability of poorly permeable drugs when esterified with L-valine. In studies, Val-OMe showed competitive inhibition of glycylsarcosine uptake, indicating its potential as a high-affinity substrate for rPEPT2 with inhibition constants (K_i) of 3.6 mM for rPEPT1 and 0.83 mM for rPEPT2 .

2. Ergogenic Effects

This compound has been associated with ergogenic benefits, particularly in athletic performance. Amino acids and their derivatives are known to influence anabolic hormone secretion, provide energy during exercise, and mitigate muscle damage post-exercise. Studies suggest that Val-OMe can enhance mental performance under stress and improve recovery from exercise-induced muscle damage .

Table 1: Summary of Biological Activities of this compound

Case Studies and Research Findings

-

Enhancement of Drug Bioavailability

A study highlighted the use of this compound as a prodrug to improve the oral bioavailability of acyclovir through esterification, demonstrating significant absorption improvements via PEPT transporters . -

Ergogenic Supplementation

In clinical settings, supplementation with amino acids like this compound has shown positive effects on physical performance metrics among athletes. The compound's ability to influence hormone levels and reduce muscle soreness post-exercise has been documented . -

PPARγ Activation

Novel derivatives of valine, including those based on this compound, have been explored for their ability to activate peroxisome proliferator-activated receptors (PPARs). This activation is crucial for regulating lipid metabolism and glucose homeostasis .

Eigenschaften

IUPAC Name |

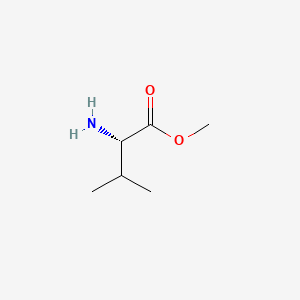

methyl (2S)-2-amino-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4(2)5(7)6(8)9-3/h4-5H,7H2,1-3H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEMZBWPSKYISTN-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20193685 | |

| Record name | L-Valine, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4070-48-8 | |

| Record name | L-Valine, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004070488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Valine, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of L-valine methyl ester?

A1: The molecular formula of this compound is C6H13NO2, and its molecular weight is 131.17 g/mol.

Q2: Does this compound exhibit chirality?

A2: Yes, this compound is a chiral molecule. It exists as two enantiomers: (S)-L-valine methyl ester and (R)-L-valine methyl ester. The naturally occurring form is the (S)-enantiomer. []

Q3: What spectroscopic techniques are typically used to characterize this compound?

A3: Common techniques include nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). [, , ]

Q4: What is the significance of the circular dichroism (CD) spectra of polymers containing this compound?

A4: CD spectra provide insights into the chiral environment of the polymer backbone. For instance, copolymers of methacryloyl-L-valine methyl ester and maleic anhydride exhibit CD signals indicating the induction of chirality within the polymer chain. [, ]

Q5: How is this compound utilized in asymmetric synthesis?

A5: this compound serves as a valuable chiral building block for synthesizing various compounds, including chiral auxiliaries and catalysts. For instance, it can be used in the preparation of perfluoroalkane-tagged 5,5-diphenyl-2-oxazolidinone (DIOZ) auxiliaries, employed in stereoselective syntheses. []

Q6: Can you elaborate on the use of this compound in preparing chiral catalysts?

A6: this compound can be incorporated into the structure of chiral catalysts. For example, it is used in synthesizing chiral oxazaborolidine catalysts, which effectively facilitate the enantioselective reduction of prochiral ketones. []

Q7: Are there examples of this compound derivatives used in peptide synthesis?

A7: Yes, 2-pyridyl thioesters of N-protected this compound have been employed in peptide synthesis. These derivatives demonstrate rapid coupling with amino esters, even hindered ones, yielding high amounts of protected dipeptides. []

Q8: How does this compound interact with peptide transporters?

A8: Research indicates that this compound acts as a substrate for rat peptide transporters PEPT1 and PEPT2, which are crucial for the absorption of small peptides in the intestine. It exhibits a higher affinity for PEPT2 compared to PEPT1. []

Q9: Is this compound involved in any known enzymatic reactions?

A9: Studies have shown that this compound can be hydrolyzed by enzymes like subtilisin. The rate of hydrolysis can be influenced by the presence of other molecules, providing insight into the enzyme's binding site characteristics. []

Q10: Has this compound been investigated in the context of drug development?

A10: this compound is a crucial starting material in the synthesis of valsartan, an antihypertensive drug. Understanding its reactivity and purity is essential for ensuring the quality and yield of valsartan production. [, , , , , ]

Q11: What is the significance of this compound in material science research?

A11: this compound can be incorporated into polymers to introduce chirality and specific functionalities. For example, it is used in the synthesis of amphiphilic polyphenylacetylenes with potential applications in materials science. []

Q12: How do the properties of this compound-containing polymers differ from their non-chiral counterparts?

A12: The incorporation of this compound can lead to significant differences in the self-assembly behavior, morphology, and optical properties of polymers. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.